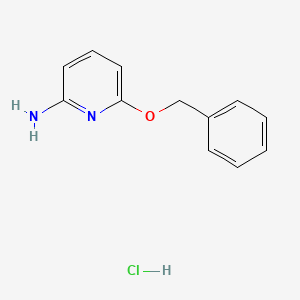

6-phenylmethoxypyridin-2-amine;hydrochloride

Description

6-Phenylmethoxypyridin-2-amine; hydrochloride is a substituted pyridine derivative characterized by a methoxy group at the 6-position of the pyridine ring and a phenyl group attached to the methoxy oxygen. The hydrochloride salt enhances its solubility in aqueous environments, a common strategy to improve bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

6-phenylmethoxypyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10;/h1-8H,9H2,(H2,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBYOHDGVXYNLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenylmethoxypyridin-2-amine;hydrochloride typically involves the reaction of 6-chloro-5-methoxypyridin-2-amine with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-phenylmethoxypyridin-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

6-phenylmethoxypyridin-2-amine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-phenylmethoxypyridin-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Implications :

- Electron-Donating Groups (e.g., OCH₃) : Methoxy groups enhance solubility and may participate in hydrogen bonding, as seen in calibration data for bamifylline hydrochloride (Table 2, ).

Pharmacokinetic and Toxicological Comparisons

While direct toxicity data for 6-phenylmethoxypyridin-2-amine; HCl are absent, highlights that hydrochloride salts generally exhibit lower toxicity compared to free bases due to improved solubility and reduced cellular accumulation. For example:

- Midodrine hydrochloride (Table 17, ) shows predictable linearity in pharmacokinetic studies, a trait shared with other hydrochloride salts.

- Ranitidine hydrochloride (Table 3, ) demonstrates high calibration accuracy, suggesting reliable bioavailability—a property likely applicable to structurally related hydrochlorides.

Biological Activity

6-Phenylmethoxypyridin-2-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H12ClN2O and is characterized by a pyridine ring substituted with a phenylmethoxy group. Its structural features contribute to its biological interactions.

Anticancer Properties

Research indicates that compounds similar to 6-phenylmethoxypyridin-2-amine exhibit significant anticancer properties. For instance, studies have shown that related heterocyclic amines can induce mutations and promote tumor formation in rodent models, particularly in the colon, prostate, and breast tissues .

Table 1: Summary of Anticancer Studies

| Study Reference | Model | Findings |

|---|---|---|

| Rodent models | Induced tumors in colon and prostate | |

| Human subjects | Increased urinary excretion of mutagenic metabolites after high-temperature cooked meat consumption |

The biological activity of 6-phenylmethoxypyridin-2-amine hydrochloride may involve the formation of DNA adducts, which can lead to mutagenesis and carcinogenesis. The compound's ability to interact with cytochrome P450 enzymes further suggests its role in metabolic activation pathways that enhance its biological effects .

Pharmacological Applications

The pharmacological potential of this compound extends beyond anticancer activity. It has been explored for its neuroprotective effects due to its amine functionality, which is crucial for neurotransmitter synthesis and function .

Table 2: Potential Pharmacological Applications

| Application | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Neuroprotection | Modulates neurotransmitter levels |

| Anti-inflammatory | Reduces inflammatory markers |

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Heterocyclic Amines and Cancer Risk : A study involving volunteers consuming cooked meats showed significant urinary excretion of heterocyclic amine metabolites, correlating with increased cancer risk .

- Metabolism Studies : Research on the metabolism of similar compounds demonstrated the formation of various metabolites that could serve as biomarkers for exposure and susceptibility to carcinogenic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.